dimethyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]silane
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Overview
Description
Dimethyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]silane is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a cyclohexyl ring substituted with a dimethylsilyl group and a propan-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]silane typically involves the reaction of a cyclohexyl derivative with a silylating agent. One common method is the reaction of (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanol with chlorodimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silylating agent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silyl group to a silane.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of silyl-substituted derivatives .
Scientific Research Applications
Dimethyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl ethers and other silicon-containing compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to enhance the permeability of hydrophilic drugs.
Industry: It is used in the production of silicone-based materials and as a precursor for the synthesis of other organosilicon compounds.
Mechanism of Action
The mechanism by which dimethyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]silane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]silane
- Dimethyl-[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl]silane
- Dimethyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]siloxane
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a silyl and a propan-2-yl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
dimethyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26Si/c1-9(2)11-7-6-10(3)8-12(11)13(4)5/h9-13H,6-8H2,1-5H3/t10-,11+,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIJTAAKGYQYDN-GRYCIOLGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)[SiH](C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)[SiH](C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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